(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(thiophen-2-yl)methanone
Description
Properties
IUPAC Name |
(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-thiophen-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S/c20-14(13-2-1-7-22-13)19-9-11-8-16-15(17-12(11)10-19)18-3-5-21-6-4-18/h1-2,7-8H,3-6,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCPVDHSUVGJJSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(thiophen-2-yl)methanone typically involves multi-step organic synthesis. The process begins with the preparation of the pyrrolopyrimidine core, followed by the introduction of the morpholino group and the thiophene ring. Common reagents used in these steps include various halogenated intermediates, amines, and thiophene derivatives. Reaction conditions often involve the use of catalysts, solvents like dimethylformamide (DMF), and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability. The use of robust purification methods, including chromatography and crystallization, ensures the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(thiophen-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, often involving halogenated intermediates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated intermediates, amines, and thiophene derivatives under controlled temperatures and solvent conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, (2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(thiophen-2-yl)methanone is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
The compound’s potential therapeutic properties are of interest in medicinal chemistry. It may serve as a lead compound for developing new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials, including polymers and advanced composites. Its unique properties may enhance the performance of these materials in various applications.
Mechanism of Action
The mechanism of action of (2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(thiophen-2-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
Physicochemical and Pharmacokinetic Properties
- Molecular Weight : The target compound’s molecular weight is expected to be ~300–350 g/mol, similar to analogs in . Higher weights (e.g., 357.4 in ) correlate with pyridinylthio substituents, which may reduce blood-brain barrier permeability.
- Solubility: The morpholino group enhances water solubility in all analogs, critical for oral bioavailability. Thiophene and pyridine rings modulate logP values, affecting membrane permeability .
- Metabolic Stability : Fluorination in likely improves resistance to oxidative metabolism, a feature absent in the target compound.
Structure-Activity Relationship (SAR) Considerations
- Thiophene Positioning : Thiophen-2-yl (target) vs. thiophen-3-yl () alters steric interactions; the 2-position may favor planar binding to hydrophobic enzyme regions.
Biological Activity
The compound (2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(thiophen-2-yl)methanone is a heterocyclic organic molecule that has generated interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolo-pyrimidine core and a thiophene moiety , which are known for their diverse biological activities. Its molecular formula is , with a molecular weight of approximately 278.34 g/mol. The presence of the morpholino group enhances its solubility and bioavailability, making it a candidate for further drug development.
Antitumor Activity
Research indicates that compounds with a similar pyrrolo-pyrimidine structure exhibit anticancer properties . Initial studies suggest that this compound may inhibit specific kinases involved in cancer cell proliferation. The pyrrolopyrimidine scaffold is often associated with kinase inhibitors, which suggests potential applications in cancer therapy.
Antimicrobial Activity
The thiophene ring is prevalent in many known antibiotics, indicating that this compound may possess antimicrobial properties . Preliminary investigations into its effectiveness against various pathogens are warranted, as similar compounds have shown promise in inhibiting bacterial growth.
Enzyme Inhibition
The compound may also act as an enzyme inhibitor , particularly targeting enzymes like acetylcholinesterase (AChE) and urease. Studies on related compounds have demonstrated strong inhibitory activity against these enzymes, which could be beneficial for treating conditions such as Alzheimer's disease and urinary tract infections .
Synthesis Methods
The synthesis of (2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(thiophen-2-yl)methanone typically involves multi-step organic synthesis techniques. Key steps include:
- Formation of the Pyrrolo-Pyrimidine Core : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Thiophene Moiety : This step often requires cross-coupling reactions facilitated by catalysts such as palladium.
- Final Functionalization : Adjusting reaction conditions to optimize yield and purity is crucial.
Case Studies and Research Findings
Q & A
Q. What are the established synthetic routes for (2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(thiophen-2-yl)methanone, and what key reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step routes, starting with the formation of the pyrrolopyrimidine core. For example, cyclization of precursors under catalytic conditions (e.g., using sulfur/nitrogen sources) is critical for ring closure . Thiophene-methanone coupling may employ nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) with palladium catalysts. Key factors affecting yield include:
- Temperature : Reactions often require controlled heating (e.g., 130°C in bromobenzene for similar pyrrolo[2,3-d]pyrimidine derivatives) .
- Catalysts : Use of Pd(PPh₃)₄ or CuI for coupling steps .
- Solvent Systems : Polar aprotic solvents (DMF, THF) enhance solubility of intermediates .
Table 1 : Comparison of Reaction Conditions and Yields from Analogous Syntheses
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Pyrrolopyrimidine Core | Bromobenzene, 130°C, 4 h | 85 | |
| Thiophene Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 63–95 |
Q. How is the compound characterized using spectroscopic methods, and what spectral signatures are critical for confirming its structure?
- Methodological Answer :
- ¹H NMR : Key signals include:
- Pyrrolopyrimidine protons: δ 6.8–7.2 ppm (aromatic H) .
- Morpholino group: δ 3.5–3.8 ppm (N-CH₂-O) .
- Thiophene protons: δ 7.2–7.5 ppm (thiophene ring H) .
- IR Spectroscopy : Absorptions at ~1710 cm⁻¹ (C=O stretch of methanone) and ~3400 cm⁻¹ (N-H stretch) .
- Mass Spectrometry : Molecular ion peaks (M⁺) matching the molecular weight (e.g., 323.77 for similar derivatives) .
Advanced Research Questions
Q. What strategies are employed to optimize regioselectivity in the cyclization steps during the synthesis of pyrrolo[3,4-d]pyrimidine derivatives?
- Methodological Answer : Regioselectivity is controlled by:
- Precursor Design : Electron-withdrawing groups (e.g., chloro, morpholino) direct cyclization to the desired position .
- Catalytic Systems : Use of Lewis acids (e.g., ZnCl₂) to stabilize transition states .
- Temperature Gradients : Gradual heating (e.g., 80°C → 130°C) minimizes side reactions .
Q. How do structural modifications at specific positions of the pyrrolo-pyrimidine core affect the compound's biological activity, and what in vitro models are used to assess this?
- Methodological Answer :
- Modifications :
- Position 2 (Morpholino) : Enhances solubility and modulates kinase inhibition .
- Thiophene-Methanone : Influences π-π stacking in target binding (e.g., antitumor activity) .
- In Vitro Models :
- Enzyme Assays : Kinase inhibition (e.g., EGFR, mTOR) using fluorescence-based assays .
- Cell Viability : MTT assays on cancer cell lines (e.g., HCT-116, MCF-7) .
Q. What analytical approaches are recommended for resolving discrepancies in reported biological activity data of this compound across different studies?
- Methodological Answer :
- Meta-Analysis : Compare IC₅₀ values across studies, adjusting for assay conditions (e.g., ATP concentration in kinase assays) .
- Validation Experiments :
- Replicate key studies with standardized protocols (e.g., identical cell lines, serum conditions).
- Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
- Computational Modeling : Molecular docking to reconcile structural variations with activity differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
